2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-isopropylphenyl)acetamide
Overview
Description
The compound “2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-isopropylphenyl)acetamide” is a derivative of 1,2,4-triazole . Triazole compounds are heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , often involves the use of strong Lewis acid catalysts . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
Triazole compounds, including this one, contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The exact molecular structure of this specific compound would require further analysis using techniques such as X-ray diffraction .Safety and Hazards
The safety and hazards associated with a compound depend on its physical, chemical, and biological properties. While some triazole derivatives have been found to have cytotoxic activity against certain cancer cell lines , the safety and hazards of this specific compound are not provided in the available resources.
Future Directions
Triazole compounds, including “2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-isopropylphenyl)acetamide”, have shown promise in various areas of medicinal chemistry due to their versatile biological activities . Future research could focus on exploring the potential applications of this compound in treating various diseases, as well as optimizing its synthesis and improving its safety profile.
Properties
IUPAC Name |
2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4OS/c1-4-27-20(12-16-8-6-5-7-9-16)25-26-22(27)29-14-21(28)24-19-11-10-17(23)13-18(19)15(2)3/h5-11,13,15H,4,12,14H2,1-3H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWLMDYRGPIGOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)C(C)C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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